molecular formula C9H7F3N2O B1410220 2-Methoxy-3-(trifluoromethyl)pyridine-4-acetonitrile CAS No. 1227594-86-6

2-Methoxy-3-(trifluoromethyl)pyridine-4-acetonitrile

Cat. No.: B1410220
CAS No.: 1227594-86-6
M. Wt: 216.16 g/mol
InChI Key: YEJCBSFHCGQVED-UHFFFAOYSA-N
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Description

2-Methoxy-3-(trifluoromethyl)pyridine-4-acetonitrile is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a nitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(trifluoromethyl)pyridine-4-acetonitrile typically involves the reaction of trifluoromethylpyridine with methanol under appropriate conditions. A catalyst is often used to enhance the reaction efficiency. The reaction is carried out at a controlled temperature, and the product is purified through washing and distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(trifluoromethyl)pyridine-4-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Methoxy-3-(trifluoromethyl)pyridine-4-acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(trifluoromethyl)pyridine-4-acetonitrile involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to its biological effects. The methoxy and nitrile groups also contribute to its overall activity by influencing its chemical reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3-(trifluoromethyl)pyridine-4-acetonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxy group, trifluoromethyl group, and nitrile group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-methoxy-3-(trifluoromethyl)pyridin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c1-15-8-7(9(10,11)12)6(2-4-13)3-5-14-8/h3,5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJCBSFHCGQVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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